molecular formula C19H18ClNO3S B2686769 N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide CAS No. 299404-25-4

N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide

Cat. No.: B2686769
CAS No.: 299404-25-4
M. Wt: 375.87
InChI Key: SPKOMTUWNIKNIF-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a naphthalene ring, which is further substituted with an ethoxy group and a chlorophenylmethyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The naphthalene ring is nitrated to introduce nitro groups.

    Reduction: The nitro groups are reduced to amines.

    Sulfonation: The amine groups are then sulfonated to form sulfonamides.

    Substitution: The ethoxy group is introduced via an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

    Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial agent due to its sulfonamide group.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-4-methoxynaphthalene-1-sulfonamide
  • N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-2-sulfonamide
  • N-[(2-bromophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide

Uniqueness

N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the chlorophenylmethyl group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c1-2-24-18-11-12-19(16-9-5-4-8-15(16)18)25(22,23)21-13-14-7-3-6-10-17(14)20/h3-12,21H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKOMTUWNIKNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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